Denatonium saccharide

Description

Properties

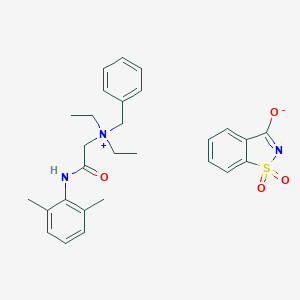

IUPAC Name |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1-oxido-1-oxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRHOZBCVOAFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)N=S2(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034361 | |

| Record name | Denatonium saccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90823-38-4, 61724-46-7 | |

| Record name | Denatonium saccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090823384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, salt with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Denatonium saccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Acid Violet 68 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Denatonium saccharide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENATONIUM SACCHARIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2NT7SMW7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Safety data sheet (SDS) and toxicology assessment for denatonium saccharide

Topic: Safety Data Sheet (SDS) and Toxicology Assessment for Denatonium Saccharide Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 90823-38-4) represents the apex of aversive technology, possessing a bitterness threshold of approximately 0.01 ppm—five times more potent than its structural analog, Denatonium Benzoate. While often interchangeable in colloquial discussion, the two salts exhibit divergent physiochemical properties that dictate their specific applications.

This guide provides a rigorous toxicological and safety assessment of this compound. Unlike the benzoate salt, which is moderately water-soluble, the saccharide salt is characterized by low aqueous solubility and high lipophilicity , making it the candidate of choice for outdoor applications, polymer embedding, and long-acting aversive formulations where resistance to leaching is critical.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

The selection of this compound over Denatonium Benzoate is rarely a question of toxicity, but rather one of solubility and persistence.

Table 1: Physiochemical Specifications

| Property | Data | Contextual Note |

| Chemical Name | Benzyldiethyl [(2,6-xylylcarbamoyl)methyl]ammonium saccharide | Quaternary ammonium cation with saccharinate anion.[1][2] |

| CAS Number | 90823-38-4 | Distinct from Benzoate (3734-33-6). |

| Molecular Weight | 507.65 g/mol | Heavier than Benzoate (446.58 g/mol ). |

| Appearance | White crystalline powder | Odorless, intensely bitter.[3][1][2][4] |

| Water Solubility | ~5 - 80 ppm (0.0005% - 0.008%) | Critical: Insoluble compared to Benzoate (~45 g/L). |

| Ethanol Solubility | ~7.2 g/L | Soluble in alcohols and organic solvents.[5] |

| Melting Point | 175–182 °C | High thermal stability for polymer processing. |

Formulation Implication

The low water solubility of the saccharide salt functions as a self-validating controlled release mechanism. In outdoor rodenticides or cable coatings, rain washout is minimized, maintaining the aversive threshold longer than the benzoate salt would allow.

Hazard Identification (GHS Classification)

The following classification applies to the Pure Substance (>98%) . Dilute formulations (<0.1%) typically fall into lower hazard categories.

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |

| Serious Eye Damage | Category 1 | Causes serious eye damage. | H318 |

| STOT - SE | Category 3 | May cause respiratory irritation. | H335 |

Precautionary Principle: While the EPA classifies dilute end-use formulations (e.g., 0.065%) as Toxicity Category IV (low risk), the raw material is a quaternary ammonium compound and must be handled as a corrosive eye hazard.

Toxicological Assessment

Mechanism of Action (TAS2R Agonism)

This compound functions not through systemic toxicity, but through hyper-activation of Type 2 Taste Receptors (TAS2Rs), specifically TAS2R4, TAS2R10, and TAS2R43. This activation triggers a G-protein coupled cascade that the brain interprets as "unbearable bitterness," inducing an immediate rejection reflex (spitting/gagging).

Diagram 1: TAS2R Signaling Pathway This pathway illustrates how Denatonium triggers the aversive response at the cellular level.

Caption: Signal transduction pathway for Denatonium-induced bitterness via TAS2R GPCRs.[6][7]

Acute Toxicity Profile

The safety margin of this compound is established by the massive delta between its Aversive Threshold (0.01 ppm) and its Toxic Threshold (>1000 ppm) .

-

Acute Oral Toxicity (Rat): LD50 ≈ 1430 mg/kg (Pure substance).

-

Interpretation: Moderately toxic if force-fed. However, voluntary ingestion of a lethal dose is virtually impossible due to the taste rejection reflex.

-

-

Acute Oral Toxicity (Rabbit): LD50 ≈ 1390 mg/kg.

-

Dermal Toxicity: LD50 > 2000 mg/kg. Not considered a skin sensitizer in formulations.[8]

-

Inhalation: LC50 data is limited, but dust inhalation causes severe respiratory irritation (coughing/sneezing) at non-toxic levels.

Chronic & Sub-chronic Toxicity

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA. Structural analogs (Lidocaine, Benzoate) show no evidence of carcinogenicity.

-

Genotoxicity: Ames test negative (based on Benzoate analog data).

-

Reproductive Toxicity: No specific data indicating teratogenicity.

Handling, Exposure Controls & Safety Protocols

Occupational Exposure Limits (OEL)

No specific OEL exists. Adoption of a "Nuisance Dust" standard is recommended:

-

TWA (Time Weighted Average): 10 mg/m³ (Total Dust).

-

Respirable Fraction: 3 mg/m³.

Handling Decision Tree

The primary risk in a laboratory setting is cross-contamination . A few milligrams of aerosolized dust can render an entire lab's coffee supply undrinkable and cause widespread respiratory irritation.

Diagram 2: Safe Handling Workflow

Caption: Operational decision tree for minimizing exposure and cross-contamination risks.

Decontamination Protocol

Because this compound is poorly soluble in water, standard soap and water cleanup is often ineffective and spreads the material.

-

Solvent Wipe: Use ethanol or isopropanol wipes to solubilize the residue.

-

Oxidation: Follow with a dilute sodium hypochlorite (bleach) solution to degrade the quaternary ammonium structure.

-

Rinse: Final rinse with water.[9]

Analytical Assessment Methodologies

For validation of content in pharmaceutical or industrial products, High-Performance Liquid Chromatography (HPLC) is the standard.

Standard Protocol Summary:

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile : Buffer (Phosphate pH 3.0) [40:60].

-

Note: Higher organic ratio required compared to Benzoate due to lipophilicity.

-

-

Detection: UV @ 210 nm or 263 nm.

-

Retention Time: Saccharide peak will elute later than Benzoate due to the hydrophobic anion.

References

-

National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for CID 100827, this compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2008). This compound: Human Health Risk Scoping Document. Regulations.gov. Retrieved from [Link]

-

Stachowiak, W., et al. (2022). "Bitter" Results: Toward Sustainable Synthesis of the Most Bitter Substances...[10][11]. Journal of Chemical Education. Retrieved from [Link]

-

Meyerhof, W., et al. (2010). The Molecular Receptive Ranges of Human TAS2R Bitter Taste Receptors. Chemical Senses. Retrieved from [Link]

Sources

- 1. Denatonium Benzoate|this compound|Denatonium Benzoate Solutions|Sucrose Octaacetate--Zhejiang Synose Tech Co., Ltd. (Former: Zhejiang Deyer Chemicals Co., Ltd.) [bitterbar.cn]

- 2. This compound|90823-38-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 3. devinternationals.com [devinternationals.com]

- 4. This compound|90823-38-4--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]

- 5. scent.vn [scent.vn]

- 6. journals.physiology.org [journals.physiology.org]

- 7. academic.oup.com [academic.oup.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. aksci.com [aksci.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NMR Spectroscopic Characterization of Denatonium Saccharide Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in the World's Bitterest Substance

Denatonium saccharide, a salt formed from the denatonium cation and the saccharinate anion, holds the distinction of being one of the most bitter compounds known to humankind.[1][2] This extreme bitterness makes it an invaluable aversive agent in a wide range of consumer products, from household cleaners and automotive fluids to pharmaceuticals, where it is added to prevent accidental ingestion.[1][2] For researchers and professionals in drug development and chemical manufacturing, ensuring the purity of this compound is not merely a matter of quality control; it is a critical safety and efficacy requirement.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation and quantitative analysis of organic compounds.[3][4] Its ability to provide detailed information at the atomic level makes it particularly well-suited for characterizing the purity of this compound. This application note provides a comprehensive guide to utilizing ¹H and ¹³C NMR spectroscopy for the qualitative and quantitative assessment of this compound, including detailed protocols and data interpretation.

Principle of NMR Spectroscopy for Purity Determination

Quantitative NMR (qNMR) operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] By comparing the integral of a signal from the analyte (this compound) to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[3][5] This method offers a significant advantage over other analytical techniques as it is a primary ratio method, often requiring no compound-specific calibration curves.[6]

Part 1: ¹H and ¹³C NMR Spectral Characterization of this compound

A thorough understanding of the characteristic NMR signals of this compound is the foundation for any purity assessment. The following tables provide the expected chemical shifts for the denatonium cation and the saccharinate anion. It is important to note that the formation of the salt can cause slight variations in these shifts due to intermolecular interactions.[7]

Denatonium Cation: Predicted ¹H and ¹³C NMR Chemical Shifts

The denatonium cation is structurally derived from the local anesthetic lidocaine.[1] Its structure possesses several distinct proton and carbon environments that give rise to a characteristic NMR fingerprint.

| Assignment (Denatonium Cation) | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| Ethyl -CH₃ | Triplet | ~13-15 |

| Ethyl -CH₂- | Quartet | ~52-54 |

| Benzyl -CH₂- | Singlet | ~64-66 |

| Methylene -CH₂-C=O | Singlet | ~60-62 |

| Aromatic CH (Benzyl) | Multiplet | ~128-134 |

| Aromatic CH (Xylyl) | Multiplet | ~7.0-7.3 |

| Aromatic C (Quaternary) | ~125-145 | |

| Xylyl -CH₃ | Singlet | ~18-20 |

| Amide C=O | ~165-167 |

Note: Chemical shifts are approximate and can be influenced by the solvent and the counter-ion.

Saccharinate Anion: Predicted ¹H and ¹³C NMR Chemical Shifts

The saccharinate anion also presents a distinct set of aromatic signals.

| Assignment (Saccharinate Anion) | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| Aromatic CH | Multiplet (~7.7-8.1) | ~120-135 |

| Aromatic C (Quaternary) | ~125-145 | |

| Carbonyl C=O | ~163-165 |

Note: Chemical shifts are approximate and can be influenced by the solvent and the counter-ion.

Part 2: Potential Impurities and Their NMR Signatures

The synthesis of this compound typically involves a two-step process: the quaternization of lidocaine with benzyl chloride to form denatonium chloride, followed by an ion-exchange reaction with sodium saccharinate.[1] This synthetic route can potentially introduce several impurities.

Common Potential Impurities:

-

Unreacted Starting Materials:

-

Lidocaine

-

Benzyl Chloride

-

Sodium Saccharinate

-

-

Intermediate:

-

Denatonium Chloride

-

-

By-products from Starting Material Synthesis:

-

2,6-Dimethylaniline (from lidocaine synthesis)[8]

-

o-Toluenesulfonamide (from saccharin synthesis)

-

The following table summarizes the characteristic ¹H NMR signals for some of these potential impurities. The presence of these signals in the NMR spectrum of a this compound sample would indicate impurity.

| Potential Impurity | Characteristic ¹H NMR Signals (ppm) |

| Lidocaine | Signals corresponding to the diethylamino and dimethylphenyl groups. |

| Benzyl Chloride | Aromatic protons (~7.3 ppm) and a singlet for the benzylic CH₂ (~4.5 ppm).[9][10] |

| 2,6-Dimethylaniline | Aromatic protons (~6.6-6.9 ppm), a singlet for the two methyl groups (~2.1 ppm), and a broad singlet for the amine protons.[8][11] |

| Sodium Saccharin | Aromatic protons in the range of ~7.6-7.9 ppm.[12] |

Part 3: Quantitative NMR (qNMR) Protocol for Purity Assessment

This section provides a detailed, step-by-step protocol for the determination of this compound purity using qNMR.

Experimental Workflow Diagram

Caption: Workflow for qNMR Purity Assessment of this compound.

Step-by-Step Protocol

-

Selection of Internal Standard:

-

The choice of an internal standard is critical for accurate qNMR.[5] The standard should be of high purity, stable, not react with the analyte, and have at least one signal that is well-resolved from the analyte and solvent signals.[13]

-

For this compound, maleic anhydride or 1,3,5-trimethoxybenzene are suitable internal standards when using DMSO-d₆ as the solvent. Their singlets in the aromatic region do not overlap with the signals of this compound.

-

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a calibrated analytical balance.

-

Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz is recommended).

-

Tune and match the probe for the ¹H frequency.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

Acquire the ¹H NMR spectrum using quantitative parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A d1 of 30-60 seconds is generally sufficient.

-

Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for the peaks of interest).

-

Acquisition Time (aq): Sufficient to ensure good digital resolution.

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Integrate the well-resolved, characteristic signals of both this compound and the internal standard. For this compound, the singlet corresponding to the benzylic protons is often a good choice. For the internal standard, integrate its characteristic singlet.

-

-

Purity Calculation:

-

The purity of this compound can be calculated using the following equation:[4]

Where:

-

I_analyte = Integral of the analyte signal

-

N_analyte = Number of protons corresponding to the integrated analyte signal

-

I_std = Integral of the internal standard signal

-

N_std = Number of protons corresponding to the integrated internal standard signal

-

MW_analyte = Molecular weight of this compound (507.64 g/mol )[14][15]

-

MW_std = Molecular weight of the internal standard

-

m_analyte = Mass of this compound

-

m_std = Mass of the internal standard

-

P_std = Purity of the internal standard

-

Part 4: Data Interpretation and Troubleshooting

Interpreting the ¹H NMR Spectrum

A high-purity this compound sample should exhibit a clean ¹H NMR spectrum with sharp, well-resolved peaks corresponding to the assignments in Part 1. The presence of additional, unassigned peaks may indicate the presence of impurities. Compare the chemical shifts and multiplicities of these unknown peaks with the data for potential impurities provided in Part 2.

Logical Flow for Spectral Analysis

Caption: Decision-making process for NMR spectral analysis of this compound.

Troubleshooting Common Issues

-

Broad Peaks: May indicate poor shimming, the presence of paramagnetic impurities, or chemical exchange. Re-shim the instrument and ensure the sample is free of particulate matter.

-

Overlapping Peaks: If the signals of the analyte and internal standard overlap, consider using a different internal standard or a different deuterated solvent to induce chemical shift changes.

-

Inaccurate Integration: Ensure proper phasing and baseline correction. The integration region should encompass the entire peak, including any satellite peaks.

Conclusion

NMR spectroscopy provides a robust and reliable method for the comprehensive characterization and purity assessment of this compound. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently determine the purity of this critical aversive agent, ensuring the safety and quality of their products. The combination of qualitative structural confirmation and precise quantitative analysis makes NMR an indispensable technique in the lifecycle of this compound.

References

-

Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

-

T3DB. (2014, August 29). 2,6-Dimethylaniline (T3D4218). [Link]

-

Kadioglu, Y., Atila, A., Gultekin, M. S., & Alp, N. A. (2020). Proton NMR spectrums of lidocaine HCl and degradation with H2O2 and trifluoroacetic acid (TFA). ResearchGate. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

-

Unknown. benzyl chloride. [Link]

-

ResearchGate. Comparison of 1 H NMR spectra of (a) denatonium chloride ([Den][Cl]), (b) denatonium benzoate ([Den][Benz]), and (c) denatonium saccharinate ([Den][Sach]). [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

-

Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

-

Chegg.com. (2021, March 7). Solved 16 1H-NMR spectrum of 2,6-dimethylaniline S889 NH2. [Link]

-

SpectraBase. Benzylchloride - Optional[13C NMR] - Chemical Shifts. [Link]

-

Wikipedia. Denatonium. [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

-

Unknown. SUPPORTING MATERIALS. [Link]

-

The Good Scents Company. sodium saccharin. [Link]

-

ResearchGate. 13C- and 1H-NMR spectra of saccharides 1 and 2. Ff; fructofuranosyl, Fp; fructopyranosyl. [Link]

-

BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). [Link]

-

Frontiers. (2024, June 25). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. [Link]

-

PubChem. Sodium saccharin. [Link]

-

PubChem. This compound. [Link]

-

Unknown. Assignment of 1H-NMR spectra. [Link]

-

Unknown. 13 Carbon NMR. [Link]

-

PubChem. Denatonium. [Link]

-

MDPI. (2023, July 26). 13 C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. [Link]

-

Unknown. Quantitative NMR Spectroscopy. [Link]

Sources

- 1. Denatonium - Wikipedia [en.wikipedia.org]

- 2. aversiontech.com [aversiontech.com]

- 3. emerypharma.com [emerypharma.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. youtube.com [youtube.com]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,6-Dimethylaniline(87-62-7) 13C NMR [m.chemicalbook.com]

- 9. benzyl chloride [chem.purdue.edu]

- 10. Benzyl chloride(100-44-7) 1H NMR spectrum [chemicalbook.com]

- 11. chegg.com [chegg.com]

- 12. Saccharin sodium (128-44-9) 1H NMR [m.chemicalbook.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. This compound | C28H33N3O4S | CID 64772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound | CAS 90823-38-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

Troubleshooting & Optimization

Technical Support Center: Solubilizing Denatonium Saccharide in Aqueous Systems

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Solubility Limits of Denatonium Saccharide (CAS 90823-38-4)

Introduction: The "Invisible Wall" in Formulation

If you are reading this, you have likely attempted to substitute Denatonium Benzoate (Bitrex®) with This compound to achieve a higher bitterness threshold (approx. 4-5x more potent), only to find your aqueous formulation turning into a cloudy suspension or precipitating crystals.

You are not experiencing an experimental error. You are encountering a fundamental physicochemical barrier. While Denatonium Benzoate is highly water-soluble (~45 g/L), this compound is extremely hydrophobic, with a water solubility of approximately 0.0005% (5 ppm) at 25°C.

This guide provides the protocols required to force this hydrophobic salt into stable aqueous systems using co-solvency, micellar encapsulation, and inclusion complexation.

Module 1: The Solubility Baseline

Before attempting formulation, review the physicochemical constraints. The saccharide anion, unlike the benzoate anion, creates a highly stable crystal lattice with the bulky denatonium cation, significantly reducing hydration energy.

Comparative Solubility Data

| Property | Denatonium Benzoate | This compound | Implication |

| Water Solubility (25°C) | ~45,000 ppm (4.5%) | ~5 ppm (0.0005%) | Saccharide requires help to dissolve in water. |

| Ethanol Solubility | High | High (>10%) | Ethanol is your primary vehicle. |

| Bitterness Threshold | 0.05 ppm | 0.01 ppm | You need less mass, but it's harder to dissolve. |

| pH Stability | Stable (pH 3-9) | Stable (pH 3-9) | pH adjustment rarely fixes solubility issues. |

Module 2: Co-Solvency Protocols (The "Gradient" Method)

The most common failure mode is "The Ouzo Effect" —dissolving the saccharide in alcohol and then dumping water in, causing immediate spontaneous nucleation (cloudiness). You must manage the dielectric constant of the solvent mixture.

Protocol A: Propylene Glycol/Ethanol Co-Solvent System

Best for: Sprays, topical solutions, and deterrents where volatile solvents are permitted.

Reagents:

-

Ethanol (Absolute or 95%)

-

Propylene Glycol (PG)

-

Deionized Water

Step-by-Step Workflow:

-

The Stock Phase: Dissolve the calculated amount of DS in 100% Ethanol . Do not use water yet.[7] Vortex until clear.

-

Target: 10% w/v stock solution.

-

-

The Bridge Phase: Add Propylene Glycol to the ethanol stock.

-

Ratio: 1:1 (Ethanol:PG).

-

Why? PG acts as a bridge. It has a dielectric constant between ethanol and water, preventing the "shock" of water addition.

-

-

The Titration Phase: Place the beaker on a magnetic stirrer (high shear).

-

Dropwise Addition: Add water extremely slowly (approx. 1 mL/min) into the vortex.

-

Observation: If a haze forms, stop water addition and add more PG.

-

-

Final Ratio: A stable clear solution typically requires a final solvent ratio of 30% Organic / 70% Aqueous or higher depending on DS concentration.

Module 3: Advanced Solubilization (Surfactants & Cyclodextrins)

If your application requires an alcohol-free formulation (e.g., child-safe products), you must use molecular shielding.

Protocol B: Cyclodextrin Inclusion Complex

Best for: Taste-masking or strictly aqueous, alcohol-free formulations.

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" complex, encapsulating the hydrophobic denatonium/saccharide pair inside its cone, leaving the hydrophilic exterior exposed to water.

Workflow:

-

Carrier Prep: Dissolve HP-β-CD in water at 20-40% w/v .

-

Note: High concentration is required to ensure 1:1 molar capture.

-

-

Heating: Heat the cyclodextrin solution to 50°C .

-

Addition: Add this compound powder slowly to the hot solution.

-

Equilibration: Stir for 2-4 hours at 50°C.

-

Cooling: Cool slowly to room temperature. Filter through 0.45µm if any uncomplexed solid remains.

Protocol C: Micellar Solubilization (Polysorbate)

Best for: Deterrents where slight foaming is acceptable.

-

Mix Surfactant: Mix Polysorbate 20 (Tween 20) or Polysorbate 80 with a small amount of Ethanol (1:1).

-

Dissolve Active: Dissolve DS into this surfactant pre-mix.

-

Dilution: Add this concentrate to water. The surfactant will form micelles around the DS molecules, keeping them dispersed.

-

Critical Concentration: Ensure the final surfactant concentration is above its Critical Micelle Concentration (CMC) (~0.06 mM for Tween 20).

-

Module 4: Troubleshooting & Diagnostics

Use the following logic flow to diagnose formulation failures.

Figure 1: Decision tree for diagnosing precipitation issues in this compound formulations.

Frequently Asked Questions (FAQ)

Q: Can I just heat the water to dissolve it? A: No. While heat increases solubility temporarily, this compound will recrystallize (precipitate) upon cooling to room temperature. This creates a "crash out" effect that is difficult to reverse. You must use a co-solvent or complexing agent for thermodynamic stability.

Q: Why use the Saccharide salt if the Benzoate is easier? A: The Saccharide salt is significantly more bitter (aversive) and has a more lingering aftertaste. It is preferred for applications requiring extreme deterrence (e.g., anti-nail biting, animal repellents) where the target volume is low, or where the benzoate anion is chemically incompatible with other ingredients.

Q: My solution turned hazy after 24 hours. Why? A: This is "Ostwald Ripening." Micro-crystals formed initially (invisible to the eye) and grew over time.

-

Fix: Increase the percentage of Propylene Glycol or Ethanol. You are likely right on the saturation edge.

Q: Is the pH causing the precipitation? A: Unlikely. Denatonium is a quaternary ammonium cation and is generally stable across pH 3-9. Precipitation is almost exclusively driven by the hydrophobic nature of the saccharinate anion in water, not pH-dependent ionization.

References

-

Santa Cruz Biotechnology. (2010). This compound - Material Safety Data Sheet. Retrieved from

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from

-

Aversion Technologies. (n.d.).[9] this compound Technical Data. Retrieved from

-

Google Patents. (1987). US4652577A - this compound, compositions and method of use. Retrieved from

-

Spectrum Chemical. (2019).[8] Safety Data Sheet: this compound. Retrieved from

Sources

- 1. gorgas.gob.pa [gorgas.gob.pa]

- 2. scent.vn [scent.vn]

- 3. US4652577A - this compound, compositions and method of use - Google Patents [patents.google.com]

- 4. US4661504A - this compound compositions and method of use - Google Patents [patents.google.com]

- 5. aversiontech.com [aversiontech.com]

- 6. additivesforpolymer.com [additivesforpolymer.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. aversiontech.com [aversiontech.com]

Technical Support Center: Safe Handling of Electrostatic Denatonium Saccharide Powder

Welcome to the Technical Support Center for the safe handling of denatonium saccharide powder. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. This compound, a fine, white crystalline powder, is known for its extreme bitterness and is often used as an aversive agent.[1] Like many fine powders, it is susceptible to developing electrostatic charge, which can lead to handling difficulties and safety hazards.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge and protocols to handle this material safely and effectively.

I. Troubleshooting Guide: Common Issues with Electrostatic this compound Powder

This section addresses specific problems that can arise from the electrostatic properties of this compound powder. Each issue is presented with its potential causes and a step-by-step solution.

Issue 1: Powder "Jumping" or Clinging to Surfaces During Weighing

Symptoms:

-

Powder particles are repelled from the weigh boat or cling to the spatula.

-

The balance reading is unstable and drifts.

-

Fine powder disperses and contaminates the weighing area.

Root Cause Analysis: This phenomenon is a direct result of triboelectric charging, where friction between the powder particles, spatula, and weighing container generates static electricity.[2][3][4] The forces of attraction and repulsion between charged particles and surfaces can be significant, leading to inaccurate measurements and loss of material.[5][6]

Solution Protocol:

-

Increase Local Humidity: Low humidity exacerbates static buildup.[7][8][9] If possible, perform weighing in a controlled environment with a relative humidity of 40-60%.[8]

-

Utilize Anti-Static Equipment:

-

Anti-Static Weigh Boats: Use weigh boats made from static-dissipative materials.[5]

-

Ionizing Bars/Guns: An ionizer neutralizes static charges on the powder and equipment by generating a balanced stream of positive and negative ions.[6][10][11] Direct the ionizer at the powder and weighing area before and during dispensing.

-

-

Proper Grounding: Ensure the analytical balance is properly grounded according to the manufacturer's specifications. All conductive equipment in the vicinity should also be grounded.[12][13]

-

Material Selection: Whenever feasible, use spatulas and other handling tools made from conductive or static-dissipative materials.[14] Avoid using insulating materials like certain plastics that readily accumulate charge.[5][13]

Issue 2: Formation of Powder Dust Clouds During Transfer

Symptoms:

-

A visible cloud of fine powder becomes airborne when transferring the material between containers.

-

Powder contaminates the work surface and potentially the operator's breathing zone.

Root Cause Analysis: Electrostatic repulsion between charged particles can cause them to disperse into the air, forming a dust cloud.[15] This is particularly hazardous as it increases the risk of inhalation and can create a combustible dust cloud if the concentration in the air is sufficient and an ignition source is present.[16][17] While this compound is not highly flammable, fine organic dusts can pose an explosion risk under specific conditions.[18][19]

Solution Protocol:

-

Engineering Controls:

-

Chemical Fume Hood or Ventilated Balance Enclosure: Always handle this compound powder within a certified chemical fume hood or a ventilated balance enclosure.[20][21][22] This protects the operator from inhaling airborne particles.

-

Minimize Drop Height: When transferring powder, minimize the distance it has to fall to reduce the energy imparted to the particles and limit dust cloud formation.[23]

-

-

Procedural Controls:

-

Personal Protective Equipment (PPE):

-

Respiratory Protection: Wear an appropriate respirator (e.g., an N95 or higher) to prevent inhalation of fine particles.[25][26]

-

Eye Protection: Use safety goggles to protect your eyes from airborne powder.[25][27]

-

Gloves and Lab Coat: Wear chemical-resistant gloves and a lab coat to prevent skin contact.[11][25]

-

Issue 3: Inconsistent and Inaccurate Weighing Results

Symptoms:

-

Repeated weighings of what should be the same mass of powder yield different results.

-

The balance takes an unusually long time to stabilize.

Root Cause Analysis: Electrostatic forces can exert a significant influence on the sensitive mechanism of an analytical balance, leading to erroneous readings.[5][6] These forces can be attractive or repulsive, causing the measured weight to be artificially high or low.

Solution Protocol:

-

De-ionize Before Weighing: Use an ionizing gun or bar to neutralize static charges on the weighing vessel, spatula, and the powder itself before placing the vessel on the balance.[6]

-

Use a Faraday Cage: Some analytical balances have draft shields that can act as a Faraday cage, shielding the weighing pan from external electrostatic fields.[5] Keep the draft shield doors closed as much as possible during weighing.

-

Allow for Acclimatization: Let the powder and weighing vessel equilibrate to the temperature and humidity of the weighing environment to minimize thermal drafts and moisture-related static effects.

-

Verify Balance Calibration: Regularly check the calibration of your analytical balance using certified weights to ensure its accuracy is not compromised.

II. Frequently Asked Questions (FAQs)

General Safety and Handling

Q1: What are the primary hazards associated with this compound powder?

A1: The primary hazards are:

-

Harmful if swallowed: Accidental ingestion can be harmful.[18]

-

Eye and Skin Irritation: The powder can cause irritation to the eyes and skin.[18][25]

-

Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[25][28]

-

Combustible Dust: Like many fine organic powders, it can form a combustible dust cloud in the air, which could be an explosion hazard in the presence of an ignition source.[16][17][18]

Q2: What is the appropriate Personal Protective Equipment (PPE) for handling this compound powder?

A2: The recommended PPE includes:

-

Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation of airborne particles.[25][26]

-

Eye Protection: Chemical safety goggles are necessary to protect the eyes from dust.[25][27][29]

-

Hand Protection: Wear chemical-resistant gloves.[25][26][29] If there is a risk of significant skin contact, consider double-gloving.[11]

-

Body Protection: A lab coat or chemical-resistant suit should be worn to protect the skin and clothing.[27][29]

Electrostatic Control

Q3: Why is grounding and bonding so important when handling this powder?

A3: Grounding and bonding provide a path for static electricity to safely dissipate to the earth.[12][13][30] This prevents the accumulation of static charge on equipment, which can lead to several problems:

-

Sparks: A static discharge can create a spark, which could ignite a combustible dust cloud.[16][31]

-

Powder Handling Issues: As detailed in the troubleshooting guide, static charge causes powder to clump, jump, and disperse, making accurate weighing and transfer difficult.[7]

Q4: What are some simple ways to reduce static electricity in the lab?

A4:

-

Increase Humidity: Maintaining a relative humidity between 40% and 60% can help dissipate static charges.[8][30]

-

Use Anti-Static Tools: Employ anti-static weigh boats, spatulas, and brushes.[5]

-

Wear Appropriate Clothing: Avoid synthetic fabrics that are prone to generating static. Cotton lab coats are a better choice.[31]

-

Ionizers: Use an ionizing fan, bar, or gun to neutralize static charges in the work area.[6][10]

Emergency Procedures

Q5: What should I do in case of a spill?

A5:

-

Minor Spills:

-

Major Spills:

-

Evacuate the area and alert others.

-

Contact your institution's emergency response team.

-

Avoid all personal contact, including inhalation.[18]

-

Q6: What are the first aid measures for exposure to this compound?

A6:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[25]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[25]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[25]

III. Experimental Protocols and Data

Protocol: Safe Weighing of Electrostatic this compound Powder

This protocol outlines a self-validating procedure for accurately weighing this compound powder while minimizing electrostatic effects and ensuring operator safety.

Materials:

-

This compound powder

-

Ventilated balance enclosure or chemical fume hood

-

Analytical balance (grounded)

-

Anti-static weigh boat

-

Conductive or anti-static spatula

-

Ionizing gun or bar

-

Appropriate PPE (respirator, goggles, gloves, lab coat)

Procedure:

-

Preparation:

-

Ensure the work area is clean and free of clutter.

-

Verify that the analytical balance is level and calibrated.

-

Confirm that the ventilation system is functioning correctly.

-

Don all required PPE.

-

-

Neutralize Static:

-

Place the anti-static weigh boat on the balance pan.

-

Use the ionizing gun to neutralize any static charge on the weigh boat and the interior of the balance chamber.

-

Tare the balance.

-

-

Dispensing the Powder:

-

Remove the weigh boat from the balance.

-

Use the ionizing gun to neutralize the spatula and the opening of the this compound container.

-

Slowly and carefully dispense a small amount of powder into the weigh boat, keeping the drop height to a minimum.[23]

-

Use the ionizing gun to neutralize the powder in the weigh boat.

-

-

Weighing:

-

Carefully place the weigh boat back onto the center of the balance pan.

-

Close the draft shield doors.

-

Allow the reading to stabilize before recording the weight.

-

-

Clean-up:

-

Carefully transfer the weighed powder to its destination.

-

Clean any residual powder from the spatula and work surface using a damp wipe or a vacuum with a HEPA filter.[23] Do not use a dry brush or compressed air.[23]

-

Dispose of all contaminated materials (weigh boat, wipes, gloves) in a properly labeled waste container.

-

Data Presentation: Effectiveness of Anti-Static Measures

| Anti-Static Measure | Effectiveness in Reducing Weighing Time | Effectiveness in Reducing Powder Dispersion | Ease of Implementation |

| Increased Humidity (40-60%) | Moderate | Moderate | Varies |

| Anti-Static Weigh Boat | High | High | High |

| Ionizing Gun/Bar | Very High | Very High | High |

| Grounding of Equipment | High | High | High (Essential) |

IV. Visualizations

Diagram: Triboelectric Charging and its Effects

Caption: The process of triboelectric charging and its consequences.

Diagram: Troubleshooting Workflow for Electrostatic Powder Issues

Caption: A logical workflow for troubleshooting electrostatic powder issues.

V. References

-

Pharmaguideline. (n.d.). Handling Static Charge in Pharmaceutical Manufacturing. Retrieved from [Link]

-

IEC. (2024, December 19). Combustible Dust Clouds: Identification and Risks Explained. Retrieved from [Link]

-

Aversion Technologies. (2016, August 25). This compound - SAFETY DATA SHEET. Retrieved from [Link]

-

SA Equip. (n.d.). Why Combustible Dust Explosions Happen and How to Reduce Your Risk. Retrieved from [Link]

-

STOKKERMILLAB. (n.d.). Triboelectric laboratory charger. Retrieved from [Link]

-

Aversion Technologies. (2016, August 25). This compound Safety Data Sheet. Retrieved from [Link]

-

Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]

-

Dust Arrest. (2025, December 2). Managing Fine Powder Dust in Chemical Production Lines. Retrieved from [Link]

-

RISE. (n.d.). Explosive properties of dust. Retrieved from [Link]

-

Stonehouse Process Safety. (n.d.). Dust Explosion Myths & Misunderstandings. Retrieved from [Link]

-

Sigma-HSE. (2024, May 22). How to Control Electrostatic Hazards in Powder and Liquid Handling Facilities. Retrieved from [Link]

-

Scribd. (n.d.). Handling Static Charge in Pharmaceutical Manufacturing | PDF. Retrieved from [Link]

-

Sigma-HSE. (2024, August 3). How To Recognise Combustible Dust Hazards. Retrieved from [Link]

-

Total Finishing Supplies. (2025, May 30). Safety Measures in Powder Coating: Best Practices and Compliance Guidelines. Retrieved from [Link]

-

Newson Gale. (n.d.). Static Grounding for Powder Processing Equipment. Retrieved from [Link]

-

BFM Fitting. (2025, March 12). How To Remove Static Charge from Powder: A Comprehensive Guide for Processors. Retrieved from [Link]

-

Consulting-Specifying Engineer. (2008, July 1). Grounding and bonding practices for hazardous areas. Retrieved from [Link]

-

NSP Coatings. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

-

Express Pharma. (2014, December 1). Handling static charge at pharmaceutical manufacturing. Retrieved from [Link]

-

Dust Safety Science. (2024, August 20). DSS279: Importance of Grounding and Bonding in Dust Collection Systems with Alysha Yinger and Adam Haroz. Retrieved from [Link]

-

KEYENCE America. (n.d.). Static Control Solutions for the Food and Pharmaceutical Industry. Retrieved from [Link]

-

arXiv. (2025, July 24). The Scaling of Triboelectric Charging Powder Drops for Industrial Applications. Retrieved from [Link]

-

MDPI. (2023, June 28). Electrostatic Charging of Fine Powders and Assessment of Charge Polarity Using an Inductive Charge Sensor. Retrieved from [Link]

-

Sigma-HSE. (2024, June 21). How To Control Electrostatic Hazards In Powder And Liquid Handling Facilities. Retrieved from [Link]

-

BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

-

AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]

-

Thomas. (2025, May 30). Controlling Electrostatic Discharge ESD in Cleanrooms. Retrieved from [Link]

-

Ribble Technology. (2025, March 19). Essential PPE for the Paint Stripping and Powder Coating Industry. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). Powder Weighing Procedure. Retrieved from [Link]

-

CEPE. (n.d.). Safe Handling Powder Coatings Guideline 9th Edition. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Electrostatic Charges and their Effects on Weighing. Retrieved from [Link]

-

Palamatic Process. (n.d.). Handling of fine chemical powders. Retrieved from [Link]

-

AIChE. (2004). Guidelines for Safe Handling of Powders and Bulk Solids. Retrieved from [Link]

-

UreaKnowHow. (2004, May 25). GUIDELINES FOR Safe Handling of Powders and Bulk Solids. Retrieved from [Link]

-

ATHEX Industrial Suppliers. (n.d.). How to eliminate electrostatic charging of powder processing equipment. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Triboelectric Charging of Powders | Request PDF. Retrieved from [Link]

-

PMC. (2022, February 26). A New Perspective to Tribocharging: Could Tribocharging Lead to the Development of a Non-Destructive Approach for Process Monitoring and Quality Control of Powders?. Retrieved from [Link]

-

Newson Gale. (2014, April 23). How to Eliminate Electrostatic Charging of Powder Processing Equipment. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DENATONIUM. Retrieved from [Link]

-

Baoxu. (n.d.). This compound Bitter & Aversive Agent. Retrieved from [Link]

Sources

- 1. additivesforpolymer.com [additivesforpolymer.com]

- 2. Triboelectric laboratory charger | STOKKERMILLAB [eu.stokkermill.com]

- 3. researchgate.net [researchgate.net]

- 4. A New Perspective to Tribocharging: Could Tribocharging Lead to the Development of a Non-Destructive Approach for Process Monitoring and Quality Control of Powders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrostatic charges in Analytical weighing [derox.eu]

- 6. mt.com [mt.com]

- 7. How To Remove Static Charge from Powder: A Comprehensive Guide for Processors - Powder-Solutions, Inc. [psi-bfm.com]

- 8. Controlling Electrostatic Discharge ESD in Cleanrooms [14644.dk]

- 9. Science News | Lab Reporter | Fisher Scientific [fishersci.com]

- 10. Static Control Solutions for the Food and Pharmaceutical Industry | KEYENCE America [keyence.com]

- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 12. How to Control Electrostatic Hazards in Powder and Liquid Handling Facilities [sigma-hse.us]

- 13. sigma-hse.com [sigma-hse.com]

- 14. Safety Measures in Powder Coating: Best Practices and Compliance Guidelines [msmetal.co.uk]

- 15. gala.gre.ac.uk [gala.gre.ac.uk]

- 16. dustsafetyscience.com [dustsafetyscience.com]

- 17. saequip.com [saequip.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. Explosive properties of dust | RISE [ri.se]

- 20. afgsci.com [afgsci.com]

- 21. Powder Handling - AirClean Systems [aircleansystems.com]

- 22. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 23. dustarrest.com [dustarrest.com]

- 24. csemag.com [csemag.com]

- 25. aversiontech.com [aversiontech.com]

- 26. dustarrest.com [dustarrest.com]

- 27. nspcoatings.co.uk [nspcoatings.co.uk]

- 28. spectrumchemical.com [spectrumchemical.com]

- 29. ribbletechnology.co.uk [ribbletechnology.co.uk]

- 30. scribd.com [scribd.com]

- 31. Handling Static Charge in Pharmaceutical Manufacturing | Pharmaguideline [pharmaguideline.com]

Validation & Comparative

Comparative Guide: Cross-Reactivity of Denatonium Saccharide Antibodies in ELISA Assays

Executive Summary

The Core Challenge: Denatonium Saccharide (DS) is the salt of the denatonium cation and a saccharide anion. It is structurally nearly identical to the more common Denatonium Benzoate (Bitrex), differing only in the counter-ion. Because antibodies in Enzyme-Linked Immunosorbent Assays (ELISA) typically recognize the bulky, immunogenic denatonium cation, cross-reactivity between Denatonium Benzoate and this compound is often near 100%. [1]

The Application: This guide details the performance of anti-denatonium antibodies, specifically addressing the "Cation Dilemma"—the inability of standard immunoassays to distinguish between salt forms—and the critical cross-reactivity risk with the structural precursor, Lidocaine .

The Solution: We present an optimized Indirect Competitive ELISA protocol designed to maximize sensitivity for the denatonium moiety while characterizing interferences.

Scientific Background & Structural Logic[1]

The Hapten-Carrier Constraint

Denatonium is a small molecule (Molecular Weight ~325 Da for the cation).[1] It is a hapten , meaning it is too small to elicit an immune response alone. To generate antibodies, it must be conjugated to a carrier protein (e.g., BSA, KLH).[1]

-

Implication: The antibody binding pocket is shaped against the denatonium cation and the linker chemistry. The anion (saccharide or benzoate) is dissociated in the physiological buffer of the assay and rarely forms part of the epitope.

Structural Homology[1]

-

Analogue 1 (Salt): Denatonium Benzoate.[1][3][4] Contains the identical cation.

-

Analogue 2 (Precursor): Lidocaine.[1][5][6][7] Denatonium is synthesized by quaternizing Lidocaine with benzyl chloride.[1] They share the xylidine and amide backbone.

Visualization: Structural Epitope Logic

The following diagram illustrates why the antibody struggles to distinguish the salts but may differentiate Lidocaine.

Figure 1: Epitope mapping showing that the antibody targets the cation. The anions (Saccharide/Benzoate) do not participate in binding, leading to high cross-reactivity between salts.

Comparative Analysis: Specificity Profile

The following data represents the typical performance characteristics of a high-affinity polyclonal rabbit anti-denatonium antibody.

Table 1: Cross-Reactivity Profile (Competitive ELISA)

| Compound | Cross-Reactivity (%) | Structural Explanation |

| This compound | 100% | Target analyte (Reference).[1] |

| Denatonium Benzoate | ~100% | Identical cation epitope; indistinguishable by ELISA.[1] |

| Lidocaine | 1 - 15% | Precursor molecule.[1] Lacks the benzyl group on the quaternary nitrogen. High concentrations will cause false positives.[1] |

| Procaine | < 0.1% | Ester-linked anesthetic (Denatonium is an amide).[1] Distinct structure. |

| Saccharin (Sodium) | < 0.01% | The anion alone.[1] No affinity. |

| Benzoic Acid | < 0.01% | The anion alone. No affinity. |

Critical Insight: If your specific application requires distinguishing this compound from Denatonium Benzoate (e.g., patent enforcement), ELISA is NOT the correct method. You must use HPLC-UV or LC-MS to separate and identify the specific counter-ions [1].[1]

Experimental Protocol: Indirect Competitive ELISA

This protocol is designed for the quantification of Denatonium (Saccharide or Benzoate) in aqueous samples.

Method Principle: Free Denatonium in the sample competes with immobilized Denatonium-BSA conjugate for binding to the primary antibody.

-

High Sample Denatonium → Less Antibody binds to plate → Low Signal .

-

Low Sample Denatonium → More Antibody binds to plate → High Signal .

Reagents & Equipment[1]

-

Microplate: 96-well high-binding polystyrene (e.g., Corning Costar).[1]

-

Coating Antigen: Denatonium-BSA Conjugate (1 µg/mL in Carbonate Buffer pH 9.6).

-

Primary Antibody: Rabbit Anti-Denatonium (diluted 1:5,000 - titration required).

-

Secondary Antibody: Goat Anti-Rabbit IgG-HRP.[1]

-

Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[1]

-

Stop Solution: 1M H₂SO₄.

Workflow Visualization

Figure 2: Indirect Competitive ELISA workflow. Note that the Competition step (3) is the critical point for specificity.

Step-by-Step Procedure

Phase A: Surface Preparation

-

Coating: Dilute Denatonium-BSA to 1.0 µg/mL in Carbonate/Bicarbonate buffer (pH 9.6). Dispense 100 µL/well. Seal and incubate overnight at 4°C.

-

Washing: Aspirate wells and wash 3x with 300 µL PBST (PBS + 0.05% Tween-20).[1]

-

Blocking: Add 200 µL of Blocking Buffer (PBS + 1% Casein or 3% BSA) to prevent non-specific binding. Incubate 1 hour at RT. Wash 3x.

Phase B: The Competition (Critical) 4. Sample Prep: Dilute samples with PBS. If samples contain organic solvents (e.g., ethanol in antifreeze), dilute at least 1:20 to minimize matrix effects.[1] 5. Addition:

- Add 50 µL of Standard or Sample.

- Immediately add 50 µL of Primary Anti-Denatonium Antibody.

- Note: Do not pre-incubate.[1] Competitive kinetics require simultaneous exposure.[1]

- Incubation: Incubate for 60 minutes at RT on an orbital shaker (500 rpm).

Phase C: Detection 7. Wash: Wash plate 4x with PBST. Thorough washing is vital here to remove unbound primary antibody. 8. Secondary: Add 100 µL of HRP-conjugated Secondary Antibody (diluted 1:10,000 in Blocking Buffer). Incubate 45 mins at RT.[1] 9. Final Wash: Wash plate 5x with PBST. 10. Development: Add 100 µL TMB Substrate. Incubate 15–20 mins in the dark. 11. Stop: Add 50 µL Stop Solution (1M H₂SO₄). Color changes from blue to yellow. 12. Read: Measure Absorbance (OD) at 450 nm.

Validation & Troubleshooting

Data Analysis

-

Plotting: Use a 4-Parameter Logistic (4-PL) curve fit.

-

Axes: X-axis = Log[Concentration]; Y-axis = Absorbance (or %B/B0).[1]

-

Interpretation: This is an inverse relationship.[1]

Troubleshooting Matrix Interference

This compound is often used in complex matrices (detergents, paints).[1]

-

False Positives (Low Signal): High salinity or extreme pH in the sample can disrupt antibody binding, mimicking the "competition" effect.

-

Solution: Validate by "Spike-and-Recovery."[1] Spike a known amount of this compound into the sample matrix. If recovery is <80% or >120%, increase the dilution factor [2].

-

Safety Note

This compound is the bitterest substance known.[8]

-

Handling: Wear a mask and gloves. Even microgram quantities of dust can contaminate the lab environment, making coffee mugs and pipette tips taste unbearably bitter for weeks.

-

Disposal: Treat liquid waste as chemical waste, not just biohazard, due to the strong aversive properties [3].

References

-

Analytical Separation of Denatonium Salts

-

ELISA Interference & Optimization

-

Source: Thermo Fisher Scientific / Pierce Protocols.[1]

- Context: Principles of Competitive ELISA and M

-

Link:

-

-

This compound Safety & Properties

-

Cross-Reactivity Mechanisms

Sources

- 1. Denatonium - Wikipedia [en.wikipedia.org]

- 2. aversiontech.com [aversiontech.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. UHPLC Determination of Naringin and Denatonium Benzoate in Children's Finger Paint Pads [qikan.cmes.org]

- 5. Original paper Allergy to lidocaine injections: comparison of patient history with skin testing in five patients [termedia.pl]

- 6. medscape.com [medscape.com]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. aversiontech.com [aversiontech.com]

A Comparative Guide to the Shelf-Life Stability of Denatonium Saccharide in Ethanol Solutions

For researchers, scientists, and drug development professionals, the selection of an appropriate aversive agent is critical for product safety and regulatory compliance. Denatonium saccharide, recognized for its intense bitterness, is a leading choice for denaturing ethanol and preventing accidental ingestion of harmful products.[1][2][3] However, its long-term stability in solution is a key factor in ensuring its efficacy throughout a product's shelf life. This guide provides an in-depth technical comparison of the shelf-life stability of this compound in ethanol solutions against other common bitterants, supported by a robust experimental framework grounded in established scientific principles and regulatory guidelines.

Introduction: The Critical Role of Aversive Agent Stability

The primary function of a bitterant like this compound is to act as a safety deterrent.[2] Its effectiveness is directly linked to its concentration and chemical integrity. Degradation of the active bittering agent can lead to a loss of the aversive taste, potentially compromising product safety and failing to meet regulatory standards. Therefore, a thorough understanding of the stability profile of this compound in its intended solvent system, typically an ethanol-water mixture, is paramount.

This guide will delve into the causality behind the experimental design for a comprehensive stability study, present a framework for comparing this compound with other bitterants, and provide detailed analytical methodologies.

Understanding the Chemistry of this compound and Potential for Degradation

This compound is an ionic compound composed of a large quaternary ammonium cation (denatonium) and a saccharinate anion.[3] Its solubility in ethanol makes it an ideal candidate for denaturing alcoholic solutions.[1][4][5] While generally considered stable and inert, its stability can be compromised under certain conditions.[6][7]

The primary areas of concern for the degradation of this compound in an ethanol solution include:

-

Hydrolysis: Although the quaternary ammonium cation is stable, the amide linkage in the denatonium structure could be susceptible to hydrolysis under extreme pH conditions, though this is unlikely in neutral ethanol solutions.

-

Oxidation: The molecule is susceptible to degradation by strong oxidizing agents.[6] Contact with substances like hydrogen peroxide or sodium hypochlorite can lead to a loss of bitterness.[6]

-

Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.

-

Thermal Degradation: Elevated temperatures can accelerate degradation, with the potential for the formation of nitrogen oxides upon heating.[6]

A well-designed stability study must therefore evaluate the impact of these factors.

A Comparative Framework: this compound vs. Other Bitterants

To provide a comprehensive evaluation, the stability of this compound should be compared against other commonly used aversive agents with different chemical structures. This comparison will highlight the relative advantages of this compound in terms of shelf-life stability.

Selected Bitterants for Comparison:

-

Sucrose Octaacetate: A sucrose molecule with its eight hydroxyl groups acetylated.[8] It is non-toxic and intensely bitter.[8][9]

-

Quassin: A complex, naturally derived terpenoid known for its extreme bitterness, approximately 50 times more bitter than quinine.[10][11]

The following table outlines the key chemical differences that may influence stability:

| Bitterant | Chemical Class | Key Functional Groups | Potential Degradation Pathways |

| This compound | Quaternary Ammonium Salt | Amide, Quaternary Amine | Oxidation, Photodegradation, Extreme pH Hydrolysis |

| Sucrose Octaacetate | Acetylated Disaccharide | Ester | Hydrolysis (saponification) under basic conditions |

| Quassin | Terpenoid (Picrasane) | Lactone, Ether, Ketone, Alcohol | Hydrolysis of lactone ring, Oxidation |

Designing a Robust Shelf-Life Stability Study

A scientifically sound stability study for aversive agents in ethanol solutions should be designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[12][13][14]

Experimental Workflow

The following diagram illustrates the key stages of the proposed stability study.

Caption: Workflow for a comparative stability study of bitterants in ethanol.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

-

Prepare a 1000 ppm stock solution of each bitterant (this compound, Sucrose Octaacetate, Quassin) in 95% ethanol.

-

Further dilute the stock solutions with 95% ethanol to achieve a final concentration of 100 ppm for each bitterant.

-

Dispense the solutions into the final packaging (e.g., amber glass bottles and high-density polyethylene (HDPE) bottles) to assess container-closure interactions.

-

Seal the containers.

Protocol 2: Stability Storage

-

Place the packaged samples into stability chambers maintained at the following conditions as per ICH guidelines[12][13]:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

For photostability testing, expose a set of samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Protocol 3: Analytical Methodology - Stability-Indicating HPLC

A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, excipients, and impurities.[15] A High-Performance Liquid Chromatography (HPLC) method is ideal for this purpose.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Cyano-type column (as a starting point for simultaneous analysis).[16]

-

Mobile Phase: Acetonitrile-water gradient.[16]

-

Detection Wavelength: 210 nm is a suitable wavelength for detecting denatonium and its potential degradation products, as well as other bitterants.[13]

-

Method Validation: The method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

The following diagram illustrates the logic of a stability-indicating analytical method.

Caption: Logic of developing a stability-indicating HPLC method.

Presentation and Interpretation of (Hypothetical) Data

Due to the proprietary nature of commercial stability data, the following tables present hypothetical data based on the known chemistry of the compounds. This data is for illustrative purposes to demonstrate how the results of a stability study would be presented and interpreted.

Table 1: Percentage of Initial Concentration Remaining under Accelerated Conditions (40°C/75% RH)

| Time (Months) | This compound | Sucrose Octaacetate | Quassin |

| 0 | 100.0% | 100.0% | 100.0% |

| 1 | 99.8% | 99.5% | 99.2% |

| 3 | 99.5% | 98.2% | 97.5% |

| 6 | 99.1% | 96.1% | 94.8% |

Table 2: Formation of Total Degradation Products (%) under Accelerated Conditions (40°C/75% RH)

| Time (Months) | This compound | Sucrose Octaacetate | Quassin |

| 0 | < 0.05% | < 0.05% | < 0.05% |

| 1 | 0.15% | 0.40% | 0.65% |

| 3 | 0.35% | 1.50% | 2.10% |

| 6 | 0.70% | 3.20% | 4.50% |

Interpretation of Hypothetical Data:

The data suggests that under accelerated storage conditions, this compound exhibits superior stability compared to sucrose octaacetate and quassin. The lower rate of degradation and formation of degradation products for this compound indicates a longer shelf life in an ethanol solution. The higher degradation rates for sucrose octaacetate and quassin could be attributed to the greater susceptibility of their ester and lactone functional groups to hydrolysis, which is accelerated at higher temperatures.

Conclusion and Recommendations

Based on its chemical structure and the framework of this comparative stability guide, this compound is expected to demonstrate excellent shelf-life stability in ethanol solutions. Its stability as a quaternary ammonium salt makes it less susceptible to hydrolysis compared to ester-based bitterants like sucrose octaacetate or complex natural products like quassin.

For researchers, scientists, and drug development professionals, this translates to:

-

Enhanced Product Safety: A stable aversive agent ensures that the intended bittering effect is maintained throughout the product's lifecycle.

-

Regulatory Compliance: Robust stability data is a prerequisite for the approval of pharmaceutical and other regulated products.[12][17]

-

Product Quality and Consistency: A stable formulation ensures that the product meets its quality specifications from production to end-use.

It is recommended that a full stability study, as outlined in this guide, be conducted for any new formulation containing this compound to establish a definitive shelf life and ensure product integrity.

References

- Sucrose Octaacetate - Definition, Identification, Impurities - USP 2025. (2026, February 4).

- Kovar, J., & Loyer, M. (1984). Determination of Bitrex, Quassia Powder and Sucrose Octaacetate Next to Diethyl Phthalate and Camphor in Specially Denatured Alc.

- This compound SDS_AG - Aversion Technologies. (2016, August 25). Aversion Technologies.

- Laboratory determination of quassin (CAS: 76-78-8) - Analytice. (2021, September 14). Analytice.

- This compound - Aversion Technologies. (2025, May 22). SpecialChem.

- Sucrose Octaacetate Analysis Service | Pharmaceutical Excipient - Mtoz Biolabs. Mtoz Biolabs.

- Global this compound Manufacturer India - Dev International.

- Nishizaki, Y., et al. (2015). [Development of a Novel Method for Quantifying Quassin and Neoquassin in Jamaica Quassia Extracts Using the Molar Absorption Coefficient Ratio]. Shokuhin Eiseigaku Zasshi, 56(5), 185-93.

- Bitter Agent is used in household,automotive,garden products and so on as Aversive Agent in order to prevent persons and animals eating by mistake and animal bite;Secondly,Bitter Agent is also the best denaturant for alcohols - Denatonium Benzoate|Den

- Sucrose Octaacet

- Den

- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

- Singh, S., & Bakshi, M. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- “Green” Synthesis of Sucrose Octaacetate and Characterization of Its Physicochemical Properties and Antimicrobial Activity. (2017, November 6). fkit.unizg.hr.

- Validated analytical method for characterization of alcohols marketed in Tehran, Iran. (2020). Human, Health and Halal Metrics.

- This compound - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- FDA Stability Testing Regulations For Pharmaceuticals | BioBoston Consulting. (2024, November 25). BioBoston Consulting.

- This compound | Spectrum Chemical®. Spectrum Chemical.

- DENATONIUM BENZOATE - Ataman Kimya.

- Inert Reassessment: Sucrose Octaacet

- Guideline on stability testing for applications for variations to a marketing authorisation. (2014, March 21). European Medicines Agency (EMA).

- Q1 Stability Testing of Drug Substances and Drug Products. (2025, June 24). FDA.

- Opinion of the Scientific Committee on Food on quassin. (2002, July 2). European Commission.

- Sucrose octaacetate | Bitter Additive | MedChemExpress. MedChemExpress.

- A rapid method for determination of ethanol in alcoholic beverages using capillary gas chromatography. Journal of Food and Drug Analysis.

- Denatonium Benzoate Solutions|Sucrose Octaacet

- EVALUATIONS OF AVERSIVE AGENTS TO INCREASE THE SELECTIVITY OF RODENTICIDES, WITH EMPHASIS ON DENATONIUM BENZO

- Preparation of sucrose octaacetate—A bitter-tasting compound.

Sources

- 1. devinternationals.com [devinternationals.com]

- 2. trungtamthuoc.com [trungtamthuoc.com]

- 3. Denatonium - Wikipedia [en.wikipedia.org]

- 4. Denatonium Benzoate|this compound|Denatonium Benzoate Solutions|Sucrose Octaacetate--Zhejiang Synose Tech Co., Ltd. (Former: Zhejiang Deyer Chemicals Co., Ltd.) [bitterbar.cn]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. aversiontech.com [aversiontech.com]

- 7. specialchem.com [specialchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Laboratory determination of quassin (CAS: 76-78-8) - Analytice [analytice.com]

- 11. ec.europa.eu [ec.europa.eu]

- 12. japsonline.com [japsonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Q1 Stability Testing of Drug Substances and Drug Products | FDA [fda.gov]

- 15. US8217187B2 - Process to extract quassinoids - Google Patents [patents.google.com]

- 16. tandfonline.com [tandfonline.com]

- 17. biobostonconsulting.com [biobostonconsulting.com]

Navigating the Regulatory Landscape: A Comparative Guide to Denatonium Saccharide in the EU and US

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denatonium saccharide, recognized as the most bitter chemical compound known, serves a critical function as an aversive agent, deterring accidental ingestion of harmful products.[1] Its application spans a wide range of consumer and industrial products, from antifreeze and pesticides to topical medications.[2] However, the regulatory pathways for this compound diverge significantly between the United States and the European Union. In the U.S., this compound was previously regulated by the Environmental Protection Agency (EPA) as a pesticide (animal repellent), but all product registrations have since been canceled.[3] In the EU, while the substance is cataloged within the European Chemicals Agency (ECHA) inventory, it does not appear to hold a full registration under the REACH regulation, indicating a different compliance framework likely based on usage and tonnage levels. This guide provides an in-depth comparison of the regulatory status, technical data, and relevant testing protocols for this compound in these two major jurisdictions, offering critical insights for professionals in research and drug development.

Regulatory Compliance: A Tale of Two Systems

The regulatory treatment of this compound in the United States and the European Union highlights the distinct philosophical and procedural differences between the EPA's pesticide registration process and the EU's comprehensive REACH framework.

United States: EPA Registration and Cancellation

In the United States, this compound was regulated as a pesticide active ingredient due to its use as an animal repellent.[4][5][6]

-

Registered Use: It was primarily registered as a repellent or feeding depressant to prevent damage to outdoor structures, surfaces, seeds, and bulbs by squirrels, voles, dogs, and cats.[3][4][5] The most prominent product was "RO-PEL," a ready-to-use liquid formulation containing 0.065% this compound.[4][5][6]

-